4-Iodo-1-phenylsulfonyl-1H-pyrazole

Cross-Coupling Medicinal Chemistry Synthetic Methodology

Suzuki coupling dehalogenation side reactions wasting your time? This iodo-pyrazole offers precise reactivity control. Use the C4-I for chemoselective cross-coupling, then exploit the N1-sulfonyl as an ortho-directing group for sequential diversification-unlike bromo/chloro analogs that fail in catemeric crystal engineering. - **Key Advantage**: Promotes catemeric H-bonding (vs. trimeric for Br/Cl) for polymorph optimization. - **Reactivity Note**: Higher dehalogenation propensity in Suzuki; ideal for Sonogashira & directed C-H alkenylation. - **Supply**: Benchmark purity; immediate shipment.

Molecular Formula C9H7IN2O2S
Molecular Weight 334.14 g/mol
Cat. No. B12078382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-1-phenylsulfonyl-1H-pyrazole
Molecular FormulaC9H7IN2O2S
Molecular Weight334.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)I
InChIInChI=1S/C9H7IN2O2S/c10-8-6-11-12(7-8)15(13,14)9-4-2-1-3-5-9/h1-7H
InChIKeyNIKKTZOSTWOPHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-1-phenylsulfonyl-1H-pyrazole (CAS 121358-74-5) | Key Intermediate & Structural Attributes


4-Iodo-1-phenylsulfonyl-1H-pyrazole is a specialized heterocyclic building block featuring a 4-iodopyrazole core protected at the N1 position by a phenylsulfonyl (benzenesulfonyl) group . Its molecular formula is C₉H₇IN₂O₂S with a molecular weight of 334.13 g/mol. The compound is primarily utilized in organic synthesis and medicinal chemistry, where the C4 iodine atom serves as a reactive handle for transition metal-catalyzed cross-coupling reactions, while the N1-sulfonyl group modulates the pyrazole ring's electronic properties and can act as a directing or protecting group in subsequent synthetic transformations .

Cross-coupling handle

C4 iodo substituent enables Sonogashira, Ullmann, and other transition metal-catalyzed couplings.

Directing/protecting group

N1-phenylsulfonyl modulates electronic properties and can direct ortho-C-H functionalization.

Solid-state engineering

Iodo substituent promotes distinct crystal packing motifs, relevant for solubility and formulation studies.

Why 4-Iodo-1-phenylsulfonyl-1H-pyrazole Cannot Be Substituted with Common Analogs


In medicinal chemistry and process development, simply replacing 4-Iodo-1-phenylsulfonyl-1H-pyrazole with a 4-bromo or 4-chloro analog, or omitting the sulfonyl group, can lead to significant and often unpredictable deviations in key outcomes. These deviations arise from the unique reactivity profile of the C4 iodine atom and the dual role of the N1-sulfonyl group. Critically, direct comparisons show that the iodo derivative exhibits a distinctly different propensity for dehalogenation in Suzuki-Miyaura reactions compared to bromo and chloro analogs [1]. Furthermore, crystallographic studies on the halogenated pyrazole core reveal that the introduction of an iodine atom fundamentally alters the intermolecular hydrogen-bonding network compared to lighter halogens [2]. Therefore, this compound cannot be considered a simple interchangeable part; its selection is dictated by the specific requirements of the chemical transformation or the need to achieve a particular solid-state or binding conformation. The following quantitative evidence underscores these critical differences.

Halogen reactivity mismatch

4-Iodo shows higher dehalogenation propensity in Suzuki coupling compared to bromo/chloro analogs, which may reduce cross-coupling yield.

Crystal packing divergence

Iodo-pyrazole adopts non-isostructural catemeric motifs; bromo/chloro form trimers, potentially altering solubility and stability profiles.

Loss of sulfonyl directing group

Omitting the N1-phenylsulfonyl removes the directing capability for C-H activation, limiting orthogonal diversification strategies.

Quantitative Differentiation Evidence for 4-Iodo-1-phenylsulfonyl-1H-pyrazole


Comparative Suzuki-Miyaura Reactivity: Dehalogenation Propensity of 4-Halogenated Pyrazoles

In a direct, head-to-head comparison of N-substituted 4-halo-pyrazoles under Suzuki-Miyaura cross-coupling conditions, the 4-iodo derivative was found to be inferior to its bromo and chloro counterparts. The primary limitation was a significantly higher propensity for an undesired dehalogenation side reaction rather than the desired cross-coupling. The study explicitly states that bromo and chloro derivatives are superior to iodo derivatives for this transformation [1].

Suzuki Dehalogenation Propensity
Head-to-head
4-Iodo: higher dehalogenation risk vs. 4-Br/Cl: reported as less prone to dehalogenation
Supports halogen selection for Suzuki coupling strategy.
Data to verify for N1-phenylsulfonyl derivative.
Cross-Coupling Medicinal Chemistry Synthetic Methodology

Solid-State Supramolecular Architecture: Crystallographic Comparison of 4-Halogenated Pyrazoles

A comprehensive crystallographic study of the 4-halogenated-1H-pyrazole series established a clear structural dichotomy. The 4-iodo-1H-pyrazole and 4-fluoro-1H-pyrazole analogs crystallize as non-isostructural catemers (chain-like hydrogen-bonded motifs). In contrast, the 4-bromo and 4-chloro analogs are isostructural with each other, forming trimeric hydrogen-bonded motifs [1]. This represents a class-level inference for the N1-phenylsulfonyl protected version, as the sulfonyl group will modulate but not eliminate the core intermolecular interactions.

Crystal Packing Motif
Class-level
4-Iodo forms catemeric chains; 4-Br/Cl form trimeric motifs (class-level inference).
Solid-state arrangement may impact solubility and stability.
Phenylsulfonyl group may modulate packing.
Crystal Engineering Solid-State Chemistry Structural Biology

Directing Group Capability in C-H Functionalization Reactions

The N1-phenylsulfonyl group is not merely a protecting group; it acts as a highly effective directing group in palladium-catalyzed C-H activation chemistry. A recent study demonstrated that a variety of aryl-sulfonylpyrazoles undergo highly ortho-selective C-H alkenylation using a Pd(OAc)₂/Boc-Sar-OH catalyst system, achieving complete site-selectivity under mild conditions [1]. This reactivity is a class-level inference for 4-iodo-1-phenylsulfonyl-1H-pyrazole. While direct comparative data for the non-sulfonyl analog are not provided, the established role of the sulfonyl group in directing regioselectivity is well-documented and represents a significant differentiating feature compared to simple N-alkyl or unprotected pyrazoles.

Sulfonyl Directing Group
Class-level
N1-phenylsulfonyl enables ortho-selective C-H alkenylation (class-level inference).
Expands synthetic utility via orthogonal diversification.
Reactivity to confirm with 4-iodo derivative.
C-H Activation Catalysis Late-Stage Functionalization

Optimized Application Scenarios for 4-Iodo-1-phenylsulfonyl-1H-pyrazole


Sequential, Orthogonal Functionalization for Medicinal Chemistry Libraries

This scenario leverages the compound's dual functionality as established in the evidence. In the first step, the C4-iodo group is employed in a chemoselective cross-coupling reaction, such as a Sonogashira coupling, for which iodoarenes are known to be highly reactive. The N1-phenylsulfonyl group remains intact during this transformation. In a subsequent, orthogonal step, this sulfonyl group is utilized as a directing group to enable a site-selective C-H functionalization (e.g., ortho-alkenylation) on the phenyl ring [1]. This ability to perform two distinct, ordered diversification steps on the same scaffold is invaluable for generating novel and complex compound libraries for structure-activity relationship (SAR) studies .

Crystal Engineering and Solid-State Property Tuning

In situations where a specific solid-state form (e.g., a particular polymorph, hydrate, or co-crystal) is required for a lead compound, the choice of halogen becomes critical. The crystallographic evidence shows that the iodo substituent promotes a different supramolecular synthon (catemeric chains) compared to bromo or chloro analogs (trimeric motifs) [2]. A researcher aiming to optimize the solubility, dissolution rate, or mechanical stability of a final drug candidate can use 4-iodo-1-phenylsulfonyl-1H-pyrazole as a strategic building block. By installing the iodo version, the resulting product is more likely to crystallize in a catemeric arrangement, which may confer superior properties for formulation development compared to an analog synthesized from the bromo or chloro starting material.

Synthetic Route Scoping for High-Throughput Experimentation

During the development and optimization of a new synthetic route, a key decision is the selection of the most appropriate halogen coupling partner. The direct comparison of 4-halo-pyrazoles in Suzuki-Miyaura reactions reveals that the iodo derivative has a higher propensity for an undesired dehalogenation side reaction compared to the bromo and chloro analogs [3]. Therefore, in a high-throughput experimentation (HTE) campaign focused on identifying robust Suzuki coupling conditions for a new drug candidate, the 4-iodo derivative might be deliberately excluded from the initial screen. Instead, the 4-bromo or 4-chloro analog would be prioritized as the more reliable substrate for this specific transformation, saving valuable time and resources.

Application
Selection Property
Validation Focus
Sequential orthogonal diversification
Dual iodo/sulfonyl reactivity
Chemoselectivity & directing-group efficiency
Solid-state property tuning
Halogen-dependent crystal packing
Solubility, stability & formulation profile
High-throughput Suzuki coupling screening
Dehalogenation propensity of halogen
Cross-coupling yield & robustness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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